molecular formula C11H8O4 B8705608 methyl 5-formyl-1-benzofuran-2-carboxylate

methyl 5-formyl-1-benzofuran-2-carboxylate

Cat. No.: B8705608
M. Wt: 204.18 g/mol
InChI Key: LAMHFBNISYCJQX-UHFFFAOYSA-N
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Description

methyl 5-formyl-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a formyl group at the 5-position and a carboxylate ester group at the 2-position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-formylbenzofuran-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-formylbenzofuran-2-carboxylate, which can then be converted to the methyl ester by treatment with methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: methyl 5-formyl-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

methyl 5-formyl-1-benzofuran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-formylbenzofuran-2-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the benzofuran ring can engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

  • Methyl 5-nitrobenzofuran-2-carboxylate
  • Methyl 5-hydroxybenzofuran-2-carboxylate
  • Methyl 5-bromobenzofuran-2-carboxylate

Comparison: methyl 5-formyl-1-benzofuran-2-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and biological activity compared to other derivatives. For example, the nitro derivative is more electron-withdrawing, affecting its reactivity in electrophilic substitution reactions. The hydroxy derivative has different hydrogen bonding capabilities, influencing its interaction with biological targets. The bromo derivative is more reactive in cross-coupling reactions, making it useful for the synthesis of more complex molecules .

Properties

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

methyl 5-formyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C11H8O4/c1-14-11(13)10-5-8-4-7(6-12)2-3-9(8)15-10/h2-6H,1H3

InChI Key

LAMHFBNISYCJQX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=CC(=C2)C=O

Origin of Product

United States

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